(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to have a wide range of applications in pharmaceuticals, showing antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
Triazole compounds are known to show a wide range of biological activities, as mentioned above .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. The pyrazine moiety is then introduced via nucleophilic substitution, followed by the attachment of the piperidine ring through an amide bond formation. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone
Uniqueness
What sets (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it particularly valuable in drug discovery and development.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(16-12-21-24(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)26-17-13-19-8-9-20-17/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKOTGOYRJNMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.